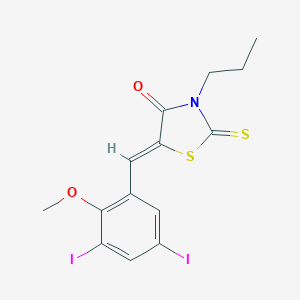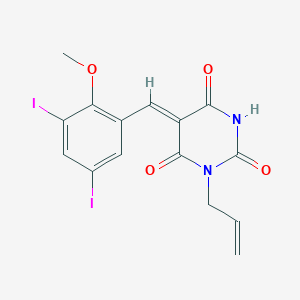![molecular formula C21H15Cl2F3N2O3S B301716 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as DASA-58, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a small molecule inhibitor that targets the calcium-dependent protein kinase 1 (CDPK1) in plants and parasites.
Applications De Recherche Scientifique
DASA-58 has been extensively studied for its potential therapeutic applications in plants and parasites. In plants, 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide plays a crucial role in regulating various physiological processes, including growth, development, and stress responses. DASA-58 has been shown to inhibit 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity in plants, leading to improved stress tolerance and growth. In parasites, 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is essential for survival and virulence, making it a promising target for drug development. DASA-58 has been shown to inhibit 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity in parasites, leading to parasite death and reduced infectivity.
Mécanisme D'action
DASA-58 binds to the ATP-binding site of 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, preventing the enzyme from phosphorylating its substrates. This inhibition leads to the disruption of various physiological processes in plants and parasites, ultimately resulting in improved stress tolerance and growth in plants and parasite death in parasites.
Biochemical and Physiological Effects:
DASA-58 has been shown to improve stress tolerance and growth in plants by inhibiting 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity. In parasites, DASA-58 leads to parasite death and reduced infectivity. DASA-58 has also been shown to have anti-inflammatory effects in human cells by inhibiting the activity of the pro-inflammatory enzyme, phospholipase A2.
Avantages Et Limitations Des Expériences En Laboratoire
DASA-58 has several advantages for lab experiments, including its specificity for 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, its small size, and its ability to penetrate cell membranes. However, DASA-58 has limitations, including its potential toxicity and the need for further optimization to improve its potency and selectivity.
Orientations Futures
There are several future directions for DASA-58 research, including the development of more potent and selective inhibitors, the identification of additional targets for DASA-58, and the exploration of its potential therapeutic applications in human diseases. Additionally, further studies are needed to evaluate the safety and toxicity of DASA-58 in vivo.
Méthodes De Synthèse
The synthesis of DASA-58 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-aminophenylamine to form 2-(2,4-dichlorophenylsulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product, DASA-58. The synthesis of DASA-58 has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
Propriétés
Nom du produit |
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C21H15Cl2F3N2O3S |
Poids moléculaire |
503.3 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15Cl2F3N2O3S/c22-15-9-10-19(18(23)12-15)28(32(30,31)17-7-2-1-3-8-17)13-20(29)27-16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2,(H,27,29) |
Clé InChI |
QKMGJWJTNBMPPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B301634.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)


![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)